Sparsentan

Descripción general

Descripción

Sparsentan es un medicamento que se utiliza principalmente para el tratamiento de la nefropatía por inmunoglobulina A primaria, una enfermedad renal que se caracteriza por la deposición de inmunoglobulina A en los glomérulos. Es un antagonista dual del receptor de endotelina y de la angiotensina II, lo que significa que bloquea la acción de los receptores de tipo A de endotelina y los receptores de tipo 1 de la angiotensina II . Esta acción dual lo hace único en su clase y eficaz para reducir la proteinuria, una condición en la que se encuentra exceso de proteína en la orina .

Aplicaciones Científicas De Investigación

Sparsentan tiene varias aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto modelo para estudiar el antagonismo de receptores duales.

Biología: Investigado por sus efectos en las vías celulares y las interacciones de los receptores.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a vías similares.

Mecanismo De Acción

Sparsentan ejerce sus efectos bloqueando selectivamente el receptor de tipo A de endotelina y el receptor de tipo 1 de la angiotensina II. Este doble bloqueo reduce la proteinuria y protege los riñones de daños adicionales. Los objetivos moleculares involucrados incluyen la endotelina-1 y la angiotensina II, que son mediadores clave en la progresión de las enfermedades renales .

Análisis Bioquímico

Biochemical Properties

Sparsentan is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It was created by merging the structural elements of irbesartan, an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist .

Cellular Effects

This compound has been shown to have beneficial anti-inflammatory, antifibrotic, and hemodynamic actions in the kidney . It has protective actions in glomerular endothelial cells, mesangial cells, the tubulointerstitium, and podocytes . These actions provide the rationale for the use of this compound as therapy for focal segmental glomerulosclerosis and IgAN .

Molecular Mechanism

This compound is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It is first in its class and orally active . The molecular docking simulations suggest that this compound may potentially interact with AT2R .

Temporal Effects in Laboratory Settings

In the ongoing phase 3 PROTECT trial in adults with IgA nephropathy, this compound was associated with favourable antiproteinuric effects, which were maintained over 110 weeks of treatment . The change in UP/C from baseline at week 36 was significantly greater with this compound than with irbesartan .

Dosage Effects in Animal Models

This compound was more effective than losartan at preserving kidney structure and function in the FSGS model, underscoring the importance of the endothelin component in the nephroprotective actions of this compound .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4 . It is also a substrate, inhibitor, and inducer of CYP3A, an inducer of CYP2B6, CYP2C9, and CYP2C19, a substrate of p-glycoprotein and BCRP, and an inhibitor of p-glycoprotein, BCRP, OATP1B3, and OAT3 .

Transport and Distribution

It is known that this compound is a substrate of p-glycoprotein and BCRP, which are known to play a role in drug transport .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Sparsentan se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central y la adición de grupos funcionales. La ruta sintética típicamente involucra los siguientes pasos:

- Formación de la estructura central a través de una reacción de ciclación.

- Adición de grupos funcionales a través de reacciones de sustitución.

- Purificación del producto final utilizando métodos químicos y de precipitación .

Métodos de Producción Industrial

La producción industrial de this compound involucra un proceso de purificación robusto y rentable que no requiere purificación cromatográfica. Este método asegura una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Sparsentan se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para obtener el producto final, this compound .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de Sparsentan

This compound es único porque combina las acciones de los antagonistas del receptor de endotelina y de la angiotensina II en una sola molécula. Esta acción dual proporciona un enfoque más integral para reducir la proteinuria y proteger la función renal en comparación con otros compuestos que solo se dirigen a una vía .

Propiedades

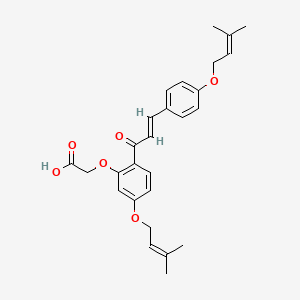

IUPAC Name |

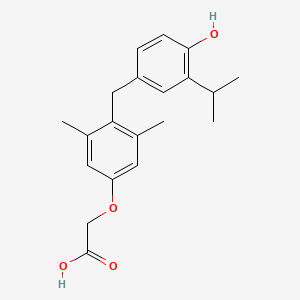

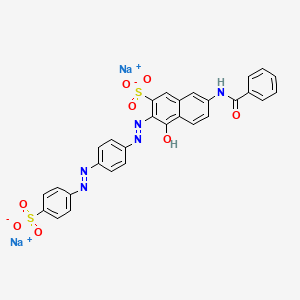

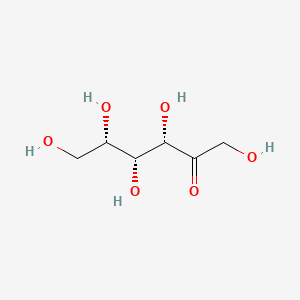

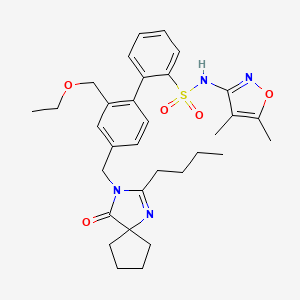

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFHGDPIDHPWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sparsentan, which possesses two clinically validated mechanisms of action in a single molecule, works by selectively blocking the action of two potent vasoconstrictor and mitogenic agents, angiotensin II (AII) and endothelin 1 (ET1), at their respective receptors. Sparsentan is highly selective (10,000-fold) for the AII receptor sub-type 1 and the ET receptor sub-type A. As such, Sparsentan combines the properties of an angiotensin receptor blocker (ARB) and an endothelin receptor antagonist (ERA) in the same molecule. | |

| Record name | Sparsentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

254740-64-2 | |

| Record name | Sparsentan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparsentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242RO5URM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sparsentan?

A1: this compound is a first-in-class, highly selective, single-molecule dual endothelin type-A and angiotensin II type 1 receptor antagonist (DEARA). [, , , ] This means it blocks the activation of both the endothelin type A receptor (ETAR) and the angiotensin II subtype 1 receptor (AT1R). [, , , ]

Q2: How does this compound's dual antagonism compare to single receptor blockade in terms of efficacy?

A2: Studies suggest that this compound's dual receptor antagonism provides superior efficacy compared to single receptor blockade in certain conditions. For instance, in immunoglobulin A nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS), this compound demonstrates a more pronounced reduction in proteinuria compared to angiotensin II type 1 receptor (AT1R) antagonists alone. [, , , ]

Q3: What are the downstream effects of this compound's receptor antagonism in the kidneys?

A3: this compound's blockade of ETAR and AT1R leads to a range of beneficial effects in the kidneys, including:

- Anti-inflammatory effects: this compound reduces the expression of pro-inflammatory genes and inflammatory cell infiltration in the glomeruli. [, , ]

- Anti-fibrotic effects: It attenuates the development of glomerulosclerosis and interstitial fibrosis by reducing the expression of profibrotic genes and mitigating extracellular matrix accumulation. [, , , ]

- Hemodynamic effects: this compound promotes vasodilation of both afferent and efferent arterioles in the glomeruli, leading to increased glomerular filtration rate (GFR) and improved blood flow. [, ]

- Podocyte protection: It protects podocytes from injury and loss, preserving the integrity of the glomerular filtration barrier. [, , , ]

- Glycocalyx preservation: this compound helps maintain the integrity of the glomerular endothelial glycocalyx, further contributing to the preservation of the glomerular filtration barrier. []

Q4: Does this compound impact resident progenitor cell activity?

A4: Research suggests that this compound may promote the activation of resident progenitor cells in the kidneys, potentially contributing to tissue repair and remodeling. []

Q5: Are this compound's effects limited to blood pressure reduction?

A5: While this compound can lower blood pressure, its beneficial effects extend beyond hemodynamic changes. Studies demonstrate its superiority over agents like Losartan, achieving greater protection from glomerulosclerosis and podocyte loss despite equivalent blood pressure lowering. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound.

Q7: How is this compound metabolized in the body?

A8: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4. [, ] This metabolism leads to a 32% increase in clearance at steady state due to auto-induction of CYP3A4. []

Q8: Are there any clinically significant drug interactions related to this compound's metabolism?

A9: Co-administration of this compound with moderate and strong CYP3A4 inhibitors can increase this compound exposure (AUC) by 31.4% and 191.3%, respectively. [] This interaction might necessitate dose adjustments for patients taking such medications concomitantly. []

Q9: Does this compound affect the pharmacokinetics of other drugs?

A10: One study investigated the potential interaction between this compound and Dapagliflozin, a sodium-glucose cotransporter 2 inhibitor. The results suggest that this compound does not significantly affect Dapagliflozin's pharmacokinetics. []

Q10: What are the typical plasma concentration levels of this compound achieved with different doses?

A10: The specific plasma concentration levels achieved with different doses are not detailed in the provided research abstracts.

Q11: What animal models have been used to study this compound's efficacy in kidney disease?

A11: Several animal models have been employed to investigate this compound's therapeutic potential. These include:

- Pod-GCaMP5/Tomato TRPC6 transgenic mice: This genetically engineered mouse model of focal segmental glomerulosclerosis (FSGS) allows for direct visualization of podocyte injury and glomerular hemodynamics. []

- Ren1d-Confetti mice: This model facilitates the tracking and quantification of renin lineage cells, allowing researchers to study this compound's impact on tissue remodeling. []

- gddY mice: This spontaneous model of IgA nephropathy (IgAN) helps elucidate the mechanisms by which this compound provides renoprotection in this condition. [, , ]

- Adriamycin-induced nephropathy (ADR) rat model: This well-established model mimics key features of human FSGS and has been used to assess this compound's ability to attenuate kidney injury. []

- Nude mice injected with engineered immune complexes (EIC): This model utilizes human-derived components to simulate IgAN in mice, enabling the study of this compound's effects on immune and inflammatory processes. []

- Col4a3 knockout mice: This model mimics Alport syndrome, allowing for the assessment of this compound's ability to ameliorate both renal and inner ear pathologies associated with this condition. []

Q12: What are the key findings from in vivo studies regarding this compound's efficacy?

A12: In vivo studies using the aforementioned animal models have demonstrated that this compound:

- Attenuates the development of albuminuria, glomerulosclerosis, and interstitial fibrosis. [, , , , , ]

- Increases glomerular filtration rate (GFR) and improves renal blood flow. []

- Protects podocytes from injury and loss. [, , , ]

- Preserves the integrity of the glomerular endothelial glycocalyx. []

- Reduces inflammatory cell infiltration in the glomeruli. [, ]

- Delays the onset of hearing loss in a mouse model of Alport syndrome. []

Q13: Has this compound demonstrated efficacy in clinical trials?

A13: Yes, this compound has shown promising results in clinical trials involving patients with IgAN and FSGS.

- PROTECT trial (IgAN): This Phase 3 trial demonstrated that this compound achieved a significantly greater reduction in proteinuria compared to the active control, irbesartan (an AT1R antagonist). [, , ] The study also suggested a potential benefit on kidney function preservation. [, ]

- DUET and DUPLEX trials (FSGS): The Phase 2 DUET trial showed that this compound led to significantly greater reductions in proteinuria compared to irbesartan in patients with FSGS. [, ] The DUPLEX trial, a Phase 3 study, is ongoing and designed to evaluate the long-term effects of this compound on eGFR slope. [, ]

Q14: What are the common adverse events associated with this compound?

A15: The provided research abstracts do not delve into specific adverse events or safety profiles beyond stating that this compound was generally well-tolerated in clinical trials, with a safety profile comparable to irbesartan. [, ]

Q15: Are there specific drug delivery strategies being investigated for this compound?

A15: The provided research abstracts do not discuss any specific drug delivery strategies being investigated for this compound.

Q16: How does this compound compare to other treatment options for IgAN and FSGS in terms of efficacy and safety?

A17: While the research highlights this compound's potential advantages, direct comparisons with other treatments like targeted-release budesonide are limited in the provided abstracts. Some analyses suggest potential advantages for this compound in specific outcome measures, but further research and head-to-head trials are needed to establish definitive conclusions. [, ]

Q17: What are the future directions for this compound research?

A17: Future research directions for this compound include:

- Long-term safety and efficacy studies: Continued monitoring of patients enrolled in ongoing clinical trials like DUPLEX is crucial to determine the long-term safety and efficacy of this compound. [, ]

- Identification of biomarkers: Discovering reliable biomarkers that can predict treatment response, monitor disease progression, and identify potential adverse effects would be highly beneficial for optimizing this compound therapy. [, ]

- Exploration of combination therapies: Investigating the potential synergistic effects of this compound in combination with other emerging therapies for IgAN and FSGS holds promise for improving treatment outcomes. []

- Elucidation of resistance mechanisms: Understanding potential mechanisms of resistance to this compound's therapeutic effects will be crucial for developing strategies to overcome treatment resistance and optimize patient selection. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.